![molecular formula C7H4F3N3 B017171 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine CAS No. 109114-00-3](/img/structure/B17171.png)

2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

Übersicht

Beschreibung

2-(Trifluoromethyl)imidazo[1,2-b]pyridazine is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of 2-substituted aryl (or alkyl)imidazo[1,2-b]pyridazine involves a Suzuki coupling reaction with substituted phenyl boronic acid in the presence of bis(triphenylphosphine)palladium(ii) . This reaction is part of a convenient, novel two-step one-pot reaction of heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles .Molecular Structure Analysis

The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region . This interaction is surprising and explains the enhanced selectivity of these compounds with respect to conventional type I kinase inhibitors .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds, can be directly functionalized, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen

Imidazo[1,2-b]pyridazines can be used to synthesize new azaheterocycles and tetrazolo-(5,1-f)pyridazines, which are valuable in organic synthesis (Stanovnik & Tiŝler, 1967).

These compounds show high binding affinity to β-amyloid plaques, suggesting potential in developing novel positron emission tomography radiotracers for imaging Alzheimer's disease plaques (Zeng et al., 2010).

Substituted imidazo[1.2-b]pyridazines are useful intermediates for further transformations in organic synthesis (Stanovnik & Tiŝler, 1967).

They have potential as macrofilaricidal agents against jird infections, although they show no significant activity against human cytomegalovirus or filarial infections (Mourad et al., 1993).

Imidazo[1,2-b]pyridazine derivatives with a benzamide unit show promise as potent VEGFR2 kinase inhibitors, offering a potential cancer treatment strategy (Miyamoto et al., 2012).

The imidazo[1,2-b]pyridazine scaffold has been a privileged framework in medicinal chemistry since 1966, yielding various bioactive molecules for potential therapeutic applications (Garrido et al., 2021).

These derivatives show high kinase selectivity and cell-free IKKbeta inhibitory activity, indicating potential applications in treating IKKbeta-related diseases (Shimizu et al., 2010).

They also exhibit anti-inflammatory activity in arthritis models, suggesting potential for clinical development (Shimizu et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to be used only in a well-ventilated place and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Zukünftige Richtungen

Imidazo[1,2-b]pyridazines have shown promise in various therapeutic areas. They have been recognized as potential inhibitors of IL-17A for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . They have also shown significant activity against multidrug-resistant tuberculosis . These findings suggest that imidazo[1,2-b]pyridazines, including 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine, could be further developed for various therapeutic applications.

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-6(12-5)2-1-3-11-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPIBNBPWOSLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618177 | |

| Record name | 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)imidazo[1,2-b]pyridazine | |

CAS RN |

109114-00-3 | |

| Record name | 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

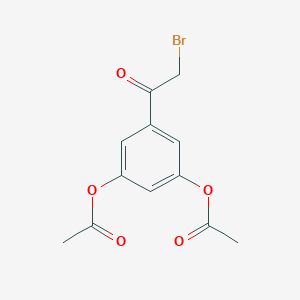

![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)